molecular formula C20H21FN2O5S B2592919 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 1021074-45-2

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B2592919
CAS No.: 1021074-45-2
M. Wt: 420.46
InChI Key: FIDYEJWADOJPPH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of a fluorobenzene derivative using sulfonyl chloride under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.

    Final Coupling: The final step involves coupling the benzodioxole and piperidine intermediates through an amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted benzene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzenesulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide

Uniqueness

Compared to similar compounds, N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide exhibits unique properties due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c21-14-4-7-17(8-5-14)29(25,26)23-10-2-1-3-16(23)12-20(24)22-15-6-9-18-19(11-15)28-13-27-18/h4-9,11,16H,1-3,10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDYEJWADOJPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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